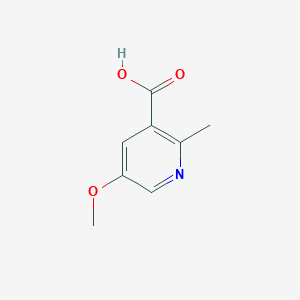

5-Methoxy-2-methylnicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(8(10)11)3-6(12-2)4-9-5/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJCSEVPJYUUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Methylnicotinic Acid

Established Synthetic Pathways

The traditional and most well-documented methods for synthesizing 5-Methoxy-2-methylnicotinic acid primarily rely on two core strategies: the oxidation of readily available pyridine (B92270) precursors and more intricate multi-step synthetic sequences.

Oxidation of Precursor Pyridine Derivatives (e.g., from 3,5-Lutidine)

A prevalent and economically viable route to this compound involves the oxidation of 3,5-lutidine (3,5-dimethylpyridine). chemicalbook.comgoogle.com This method is favored due to the commercial availability of the starting material.

Several oxidizing agents have been employed for the conversion of 3,5-lutidine. Potassium permanganate (B83412) (KMnO4) in an aqueous medium is a commonly cited reagent. chemicalbook.comgoogle.com The reaction is typically conducted under mild temperature conditions, generally between 25-35°C, over an extended period, often 15 to 20 hours. chemicalbook.comgoogle.com

Another documented oxidative system utilizes hydrogen peroxide in the presence of acetic acid. google.com In this variation, hydrogen peroxide is added dropwise to a mixture of 3,5-lutidine and acetic acid at an elevated temperature of 60-70°C. The reaction mixture is then heated further to 90-100°C for several hours to drive the reaction to completion. google.com A different approach involves using hydrogen peroxide with concentrated sulfuric acid as the solvent at a higher temperature range of 110-150°C for 5 to 20 hours. google.com

Table 1: Oxidative Reagents and Reaction Conditions for 3,5-Lutidine Oxidation

| Oxidizing Agent | Solvent | Temperature | Reaction Time |

| Potassium Permanganate | Water | 25-35°C | 15-20 hours |

| Hydrogen Peroxide | Acetic Acid | 60-100°C | Several hours |

| Hydrogen Peroxide | Concentrated Sulfuric Acid | 110-150°C | 5-20 hours |

This table summarizes common conditions for the oxidation of 3,5-lutidine.

Optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. In the potassium permanganate oxidation, controlling the rate of addition of the oxidizing agent over a period of 4-5 hours is a key strategy. google.com Following the initial reaction, a prolonged incubation at around 30°C for 15-18 hours helps to ensure complete conversion. google.com Yields for this method have been reported to be around 59.4%. chemicalbook.com One study mentioned an improved yield of 51% through an orthogonal test. google.com

For the hydrogen peroxide/sulfuric acid system, maintaining the reaction temperature between 110-130°C has been shown to produce yields of over 60%. google.com The molar ratio of 3,5-lutidine to hydrogen peroxide is also a critical factor, with a preferred ratio of 1:1.1 to 2:3. google.com

The final purity of the product is heavily dependent on the post-reaction workup. A multi-step purification process involving pH adjustments and recrystallization from ethanol (B145695) can lead to a final purity of 99.5%. chemicalbook.comgoogle.com

A significant challenge in the oxidation of 3,5-lutidine is the formation of by-products. The use of strong oxidizing agents like potassium permanganate can lead to the over-oxidation of both methyl groups, resulting in the formation of 3,5-pyridinedicarboxylic acid as a major impurity. google.com

An effective separation technique leverages the differential solubility of the desired product and the dicarboxylic acid by-product at varying pH levels. google.com The reaction mixture is first acidified with concentrated hydrochloric acid to a pH of approximately 0.3-0.6. google.com At this highly acidic pH, the 3,5-pyridinedicarboxylic acid precipitates and can be removed by filtration. google.com Subsequently, the pH of the filtrate is adjusted to around 2.5-3.2, which causes the target compound, 5-methylnicotinic acid, to precipitate and be collected. google.com The solid by-product of the oxidation, manganese dioxide, is removed by filtration before the pH adjustments. google.com

Multi-Step Synthesis from Substituted Pyridines

While direct oxidation is common, multi-step synthetic routes starting from other substituted pyridines also exist. These methods offer alternative pathways that may be advantageous in specific contexts, although they often involve more complex procedures.

One general approach involves the synthesis of 2-substituted-5-methyl-pyridines. google.com This can begin with the reaction of propionaldehyde (B47417) and an acrylic compound to form a 2-formylpentanoic compound. This intermediate is then cyclized to a dihydropyridone, which is subsequently oxidized to a 2-hydroxypyridine. google.com The hydroxy group can then be converted to a halogen, providing a 2-halo-5-methylpyridine that can serve as a precursor for further functionalization. google.com

Another strategy involves the use of ylidenemalononitriles as starting materials for the synthesis of multi-substituted pyridines. nih.govrsc.org These methods can produce a variety of substituted pyridine derivatives, which could potentially be converted to this compound through subsequent chemical transformations.

Emerging Synthetic Approaches

Research into novel synthetic methods for this compound and related substituted pyridines is ongoing, driven by the desire for improved efficiency, milder reaction conditions, and greater substrate scope.

While specific emerging methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the development of new synthetic routes for substituted pyridines, in general, suggests potential future applications. For instance, methodologies for producing multi-substituted pyridines from ylidenemalononitriles under mild, solvent-free conditions at room temperature represent a promising area of research. nih.govrsc.org These approaches could potentially be adapted for the synthesis of precursors to this compound.

Enzymatic Synthesis and Biocatalysis

The application of enzymes in chemical synthesis, or biocatalysis, offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental impact compared to traditional chemical methods. While specific literature detailing the direct enzymatic synthesis of this compound is not prevalent, the principles of biocatalysis for producing nicotinic acid derivatives are well-established and highly relevant.

Enzymatic strategies for nicotinic acid synthesis often involve the use of nitrilases or oxidases. For a precursor like a methoxy-substituted lutidine, a hypothetical biocatalytic route would involve the highly selective oxidation of one of the two methyl groups. Microorganisms possessing specific oxidase enzymes could potentially catalyze this transformation, converting the methyl group at the 2-position into a carboxylic acid while leaving the methoxy (B1213986) group and the second methyl group untouched. This high degree of regioselectivity is a hallmark of enzymatic reactions and is often difficult to achieve with conventional chemical oxidants.

Furthermore, the biodegradation pathways of pyridine derivatives have been studied, showing that microorganisms can metabolize these compounds. wikipedia.org Although methylation can slow down this degradation, the existence of enzymatic machinery capable of modifying pyridine rings suggests a strong potential for developing engineered enzymes or whole-cell biocatalysts for targeted synthesis. wikipedia.org The enzymatic oxidation of dihydronicotinamide derivatives has also been reported, indicating that enzymes are active on nicotinic acid-related structures. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. youtube.com The synthesis of nicotinic acid derivatives has been a focus of green chemistry to replace older, more hazardous methods. nih.govchimia.chresearchgate.net

A prominent example in the context of this compound synthesis is the choice of oxidizing agent for the conversion of 3,5-lutidine. Historically, strong oxidizing agents like potassium permanganate (KMnO₄) were used. chemicalbook.comgoogle.com However, this method presents several environmental and practical drawbacks:

Waste Generation: The reaction produces a significant amount of manganese dioxide (MnO₂) as a solid byproduct, which is difficult to filter and dispose of. google.com

Low Atom Economy: A large excess of the oxidizing agent is often required, leading to poor atom economy. researchgate.net

Lack of Selectivity: Permanganate is a very strong oxidant and can lead to over-oxidation, producing the by-product 3,5-pyridinedicarboxylic acid, which complicates purification. google.compurdue.edu

In line with green chemistry principles, alternative oxidation systems have been developed. A notable improvement is the use of hydrogen peroxide (H₂O₂) in a sulfuric acid medium. google.com This method offers several advantages:

Benign Byproduct: The primary byproduct of H₂O₂ oxidation is water, which is environmentally harmless.

Higher Selectivity: Hydrogen peroxide is a milder oxidizing agent than permanganate. Its limited oxidizing power can be controlled to selectively oxidize only one of the methyl groups on the lutidine ring, significantly reducing the formation of dicarboxylic acid byproducts. google.com

Improved Safety and Handling: While still requiring careful handling, hydrogen peroxide is generally considered a greener alternative to heavy metal oxidants like KMnO₄. tcichemicals.com

The shift from permanganate to hydrogen peroxide exemplifies the application of green chemistry principles, leading to a more efficient, less wasteful, and environmentally friendlier synthesis process.

| Parameter | Potassium Permanganate (KMnO₄) Method | Hydrogen Peroxide (H₂O₂)/H₂SO₄ Method |

| Starting Material | 3,5-Lutidine | 3,5-Lutidine |

| Primary Byproduct | Manganese Dioxide (MnO₂) | Water (H₂O) |

| Selectivity | Lower; can produce 3,5-pyridinedicarboxylic acid | Higher; selectively oxidizes one methyl group |

| Yield | Reported around 50-60% chemicalbook.com | Reported over 60% google.com |

| Green Aspect | Generates heavy metal waste; low atom economy | Benign byproduct; improved selectivity and safety |

Novel Catalytic Systems and Reagents

The development of novel catalytic systems is crucial for advancing synthetic chemistry. In the synthesis of this compound, the move away from stoichiometric strong oxidants to catalytic and greener alternatives is a key area of research.

The use of a hydrogen peroxide/sulfuric acid system can be considered a novel approach compared to the traditional potassium permanganate oxidation. google.com This method utilizes concentrated sulfuric acid as a solvent and medium, allowing the reaction with hydrogen peroxide to proceed at elevated temperatures (110–130 °C). google.com Under these conditions, hydrogen peroxide effectively acts as the oxidizing agent to convert one methyl group of 3,5-lutidine to a carboxylic acid. This system is notable because it provides a higher yield (over 60%) and better selectivity than the permanganate method. google.com The reaction avoids the formation of N-oxides, a common side reaction in pyridine chemistry, by operating at temperatures above 100°C.

Further advancements in the broader field of nicotinic acid synthesis include gas-phase oxidation of picoline derivatives using heterogeneous catalysts, often based on vanadium oxide (V₂O₅). mdpi.com These processes use air as the ultimate oxidant, which is a very green and economical choice. chimia.ch While a specific application to a methoxy-substituted lutidine is not detailed, these technologies represent the forefront of catalytic innovation for this class of compounds and could be adapted for the synthesis of this compound.

| Reagent/System | Role in Synthesis | Key Advantages | Reference |

| Potassium Permanganate (KMnO₄) | Traditional Oxidizing Agent | Effective for oxidation | chemicalbook.com, google.com |

| Hydrogen Peroxide (H₂O₂) | Greener Oxidizing Agent | High selectivity, benign water byproduct, >60% yield | google.com |

| Vanadium Oxide (V₂O₅) Catalysts | Gas-Phase Oxidation Catalyst | Enables use of air as oxidant (in related syntheses) | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2 Methylnicotinic Acid

The chemical behavior of 5-Methoxy-2-methylnicotinic acid is dictated by the interplay of its three key functional components: the carboxylic acid group, the pyridine (B92270) ring, and the methoxy (B1213986) and methyl substituents. These features allow for a range of chemical transformations, making it a versatile building block in organic synthesis. The reactivity can be broadly categorized into transformations of the carboxylic acid moiety and reactions involving the pyridine nucleus.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

The analysis of the electronic structure of 5-Methoxy-2-methylnicotinic acid reveals the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. mdpi.com DFT calculations for this compound would typically begin with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation. This process confirms that the calculated structure represents a true energy minimum on the potential energy surface. jocpr.com

These calculations are performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which has been shown to provide reliable results for geometry and electronic property calculations of similar organic molecules. jocpr.comresearchgate.net Once the optimized geometry is obtained, various molecular properties can be calculated, including thermodynamic parameters like heat capacity and entropy, as well as dipole moments and polarizability, which describe how the molecule's charge distribution responds to an external electric field. jocpr.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity or acidity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates the molecule is more polarizable and prone to chemical reactions. jocpr.comnih.gov For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and methoxy (B1213986) group, while the LUMO would be associated with the electron-accepting carboxylic acid group and the pyridine ring.

Below is a table of representative quantum chemical parameters that would be derived from a HOMO-LUMO analysis, with example values based on calculations for similar molecules. jocpr.comthaiscience.info

| Parameter | Symbol | Formula | Significance | Example Value (eV) |

| HOMO Energy | EHOMO | - | Electron-donating ability | -6.8 |

| LUMO Energy | ELUMO | - | Electron-accepting ability | -1.4 |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity/stability | 5.4 |

| Ionization Potential | IP | -EHOMO | Energy to remove an electron | 6.8 |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron | 1.4 |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution | 2.7 |

| Chemical Softness | S | 1 / (2η) | Measure of polarizability | 0.185 |

| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons | 4.1 |

| Electrophilicity Index | ω | χ² / (2η) | Overall electrophilic character | 3.1 |

Note: The example values are illustrative and based on data for analogous compounds like 6-methylnicotinic acid. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MESP map is colored according to the electrostatic potential value at each point on the electron density surface. researchgate.netresearchgate.net

Red regions indicate negative electrostatic potential. These are areas rich in electrons and are the most likely sites for an electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom in the pyridine ring. nih.gov

Blue regions represent positive electrostatic potential. These electron-poor areas are susceptible to nucleophilic attack. The most prominent blue region is expected around the acidic hydrogen of the carboxyl group, with other positive areas near the hydrogen atoms on the aromatic ring. nih.govwuxiapptec.com

Green regions depict neutral or near-zero potential, typically found over the carbon backbone of the molecule. researchgate.net

By analyzing the MESP map, one can visually assess the molecule's charge distribution and pinpoint the locations most involved in chemical reactions. libretexts.orgnih.gov

Reactivity Predictions and Mechanistic Insights

Theoretical calculations are instrumental in moving beyond a static picture of the molecule to predict its dynamic behavior in chemical reactions.

Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By modeling the transition states—the highest energy points along a reaction coordinate—and any intermediates, researchers can calculate activation energies and reaction enthalpies. This information helps to predict the most favorable reaction pathway among several possibilities.

For this compound, theoretical studies could investigate reactions such as esterification of the carboxylic acid, electrophilic aromatic substitution on the pyridine ring, or nucleophilic displacement of the methoxy group. DFT calculations can map the potential energy surface for these transformations, identifying the structures of transition states and intermediates. This approach provides a deep, mechanistic understanding of the molecule's reactivity that can guide synthetic efforts. For instance, studies on similar compounds have used DFT to investigate proton transfer reactions, a fundamental step in many chemical and biological processes. mdpi.com

The structure of this compound contains both an acidic functional group (carboxylic acid) and a basic site (the pyridine nitrogen atom). Computational methods can provide quantitative predictions of these properties.

Acidity: The acidity of the carboxylic proton can be predicted using MESP analysis. A strong correlation exists between the maximum positive electrostatic potential (Vmax) near an acidic hydrogen and its pKa value. wuxiapptec.com A higher, more positive Vmax indicates a more electron-deficient hydrogen, signifying stronger acidity and a lower pKa. By calculating this value for the carboxyl hydrogen, its relative acidity can be estimated with high confidence. wuxiapptec.com

Basicity: The basicity of the pyridine nitrogen can be assessed using FMO theory. As a Lewis base, the molecule will react via its HOMO. libretexts.org The site of protonation (the most basic center) is predicted to be the atom with the largest coefficient in the HOMO. youtube.com For this compound, analysis of the HOMO would likely confirm that the lone pair of electrons on the pyridine nitrogen is the primary site of basicity, making it the most probable location for protonation in an acidic medium.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves understanding the preferred orientations of the methoxy, methyl, and carboxylic acid groups relative to the pyridine ring. These conformations can have different energy levels, and identifying the most stable conformer (the one with the lowest energy) is often a key objective.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. nih.gov An MD simulation provides a dynamic view of the molecule, showing how it flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov These simulations are governed by the principles of classical mechanics, where the forces between atoms are calculated using a force field. nih.gov

Research Findings:

While specific conformational analysis and molecular dynamics simulation studies exclusively focused on this compound are not widely available in the surveyed literature, extensive research on related molecules, such as other nicotinic acid derivatives and substituted aromatic compounds, has been conducted. researchgate.netresearchgate.net For instance, studies on similar structures often reveal that the orientation of substituents like methoxy and carboxylic acid groups is crucial for their interaction with biological targets. nih.gov

In a typical MD simulation of a small molecule like this compound, the system would be set up in a simulation box, often filled with water molecules to mimic physiological conditions. The simulation would then be run for a specific duration, typically nanoseconds to microseconds, to observe the conformational landscape of the molecule. nih.gov Key parameters analyzed during an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Illustrative Data Table for a Hypothetical Molecular Dynamics Simulation:

| Simulation Parameter | Typical Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Force Field | CHARMM36 |

| Solvent | TIP3P Water Model |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD of Backbone | 1.5 Å |

| Key Torsional Angle (C2-C3-C(O)-OH) | Fluctuates around 180° (anti-periplanar) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their physicochemical properties.

The first step in QSAR modeling is to characterize the chemical structures using numerical values known as molecular descriptors. These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Dependent on the 3D coordinates of the atoms (e.g., molecular shape, volume).

Physicochemical Descriptors: Properties like lipophilicity (logP), electronic effects, and steric parameters.

For a series of nicotinic acid derivatives, a wide range of descriptors would be calculated. akjournals.comakjournals.com The selection of the most relevant descriptors is a critical step to build a robust QSAR model and is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression.

Illustrative Data Table of Molecular Descriptors for QSAR Analysis:

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Size of the molecule |

| Topological (2D) | Wiener Index | Molecular branching |

| Geometrical (3D) | Molecular Surface Area | Shape and size in 3D space |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Quantum Chemical | HOMO/LUMO Energies | Electronic reactivity |

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. nih.gov Common methods for model development include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used for developing non-linear QSAR models.

A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov The predictive ability of a QSAR model is assessed through internal and external validation techniques. While specific QSAR models for this compound are not readily found, studies on nicotinic acid derivatives have successfully used QSAR to predict various biological activities. akjournals.comakjournals.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target at the atomic level.

The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring each conformation based on a scoring function that estimates the binding affinity.

Research Findings:

Specific molecular docking studies for this compound are not extensively documented in the searched literature. However, numerous docking studies have been performed on nicotinic acid analogs and derivatives against various protein targets. nih.govmdpi.comresearchgate.netnih.gov These studies help in rationalizing the observed biological activities and in designing new, more potent compounds.

For this compound, a hypothetical docking study would involve identifying a relevant protein target. The docking simulation would then predict the binding pose of the compound in the active site of the protein. The analysis of the docked complex would reveal key protein-ligand interactions, such as:

Hydrogen Bonds: The carboxylic acid and methoxy groups of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The methyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The aromatic pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.

Illustrative Data Table of a Hypothetical Docking Study:

| Parameter | Result/Observation |

|---|---|

| Protein Target | Hypothetical Kinase XYZ |

| Docking Score | -8.5 kcal/mol |

| Hydrogen Bonds | Carboxylic acid with Lys72; Methoxy oxygen with Asn123 |

| Hydrophobic Interactions | Methyl group with Leu25, Val33 |

| Pi-Pi Stacking | Pyridine ring with Phe120 |

These computational studies, from understanding the molecule's intrinsic dynamics to predicting its interactions with biological macromolecules, are essential for the rational design of new therapeutic agents and materials.

Research Applications and Biological Interrogations

Scaffold for Analog Design and Synthesis

The pyridine (B92270) ring of 5-methoxy-2-methylnicotinic acid, adorned with a methoxy (B1213986) and a methyl group, offers multiple points for chemical modification. This versatility has made it an attractive starting point for the synthesis of diverse chemical libraries aimed at exploring and optimizing interactions with biological targets.

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features required for potent and selective activity.

The strategic placement of various functional groups on the pyridine core has been a common approach. For instance, the introduction of different substituents can significantly impact a compound's antimetastatic and antiproliferative properties. nih.gov Functional groups such as fluoro, methoxy, methyl, amino, and others have been systematically evaluated to understand their contribution to biological activity. nih.gov The position of these groups is also critical; for example, the placement of fluoro groups on a phenyl ring attached to an isocoumarin (B1212949) nucleus was found to enhance antimetastatic effects. nih.gov

In the context of receptor ligands, the methoxy group, akin to the 5-methoxy group in melatonin (B1676174), is often a crucial pharmacophoric component. researchgate.net Its replacement or modification can drastically alter receptor affinity. researchgate.net For example, while halogen substitution at the 5-position of melatonin analogues can retain high affinity, replacing the methoxy group can lead to a significant loss of binding. researchgate.net These principles guide the rational design of new analogues with improved potency and selectivity.

The following table summarizes the impact of different functional groups on the anticancer activity of various compounds, illustrating the principles of SAR.

| Functional Group | Effect on Anticancer Activity | Reference |

| Fluoro | Increased antimetastatic effect when on the meta and para positions of a phenyl ring. | nih.gov |

| Methoxy | Important for antimetastatic activity; three methoxy groups showed greater cytotoxicity than the parent compound in one study. | nih.gov |

This table is for illustrative purposes and the effects can be compound and context-specific.

Synthesis of Conformationally Restricted Analogs

To better understand the bioactive conformation of a molecule, chemists often synthesize conformationally restricted analogs. By locking the molecule into a more rigid structure, it is possible to determine the spatial arrangement of functional groups that is optimal for binding to a biological target. This strategy has been applied to various scaffolds, including those related to nicotinic and melatonin receptor ligands.

For melatonin receptor ligands, for example, creating conformationally restricted analogues helps to define the optimal orientation of the crucial 5-methoxy group and the side chain for receptor interaction. researchgate.net This approach has led to the development of potent and selective agonists and antagonists. researchgate.net

Investigation of Biological Modulatory Effects (excluding clinical trials)

The diverse chemical space accessible from this compound has enabled the exploration of its modulatory effects on various biological targets, including enzymes and receptors.

Enzyme Inhibition Studies

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. reactome.orgnih.govnih.govresearchgate.net Consequently, DHODH has become an attractive target for cancer therapy. reactome.orgnih.govnih.govbiorxiv.org Inhibition of DHODH can lead to a depletion of the pyrimidine pool, causing metabolic stress and apoptosis in cancer cells. reactome.org Several DHODH inhibitors have been developed and have shown efficacy in preclinical models of various cancers, including acute myeloid leukemia and mantle cell lymphoma. nih.govnih.gov The development of novel DHODH inhibitors often involves screening and optimizing chemical scaffolds to achieve high potency and selectivity.

FabI Inhibitors: FabI is an enoyl-acyl carrier protein reductase that plays a crucial role in bacterial fatty acid synthesis. It is a validated target for the development of new antibacterial agents. The search for novel FabI inhibitors has involved the exploration of various chemical scaffolds, and derivatives of nicotinic acid have been investigated in this context.

Receptor Ligand Research

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Neuronal nAChRs are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in cognitive processes. unimi.itnih.gov Dysregulation of nAChR signaling is implicated in several neurological disorders, making them important therapeutic targets. unimi.itnih.gov The α4β2 and α7 subtypes are of particular interest. nih.govmdpi.com The development of selective nAChR ligands, including agonists, partial agonists, and positive allosteric modulators, is an active area of research. nih.govmedchemexpress.com Nicotinic acid derivatives serve as scaffolds for creating novel ligands with specific affinities for different nAChR subtypes. mdpi.com

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are G protein-coupled receptors that regulate circadian rhythms and have been implicated in sleep disorders, mood disorders, and cancer. nih.govmdpi.comnih.gov The development of selective melatonin receptor agonists and antagonists is a key objective in medicinal chemistry. nih.govnih.gov The 5-methoxy group is a critical feature for high-affinity binding to melatonin receptors, and analogues of melatonin often retain this feature. researchgate.netnih.gov Structure-based drug design, aided by the crystal structures of the receptors, has led to the discovery of novel chemotypes with high potency and selectivity. nih.gov

The following table highlights some of the key research findings related to the biological modulatory effects of compounds derived from or related to nicotinic acid scaffolds.

| Target | Key Findings | References |

| DHODH | Inhibition induces apoptosis in mantle cell lymphoma cells and synergizes with other anticancer agents. | nih.gov |

| nAChRs | Ligands can improve cognitive function in preclinical models. The α4β2 and α7 subtypes are major targets. | nih.govmdpi.com |

| Melatonin Receptors | Discovery of new agonist chemotypes with sub-micromolar potency. Selectivity for MT2 over MT1 has been achieved. | nih.gov |

Anti-proliferative Activity in Research Models

Derivatives of various heterocyclic scaffolds, including those related to nicotinic acid, have been extensively evaluated for their anti-proliferative activity against a range of cancer cell lines.

For instance, certain indole-isatin hybrids have demonstrated significant in vitro anti-proliferative activity, with some compounds being more potent than the established drug sunitinib. nih.gov The mechanism of action for some of these compounds involves cell cycle arrest and a reduction in the phosphorylation of the retinoblastoma protein (Rb). nih.gov Similarly, methoxyflavones have shown cytotoxic activity in various cancer cell lines, with the position and number of methoxy groups influencing their potency. mdpi.com Quercetin, a flavonoid, has also been shown to inhibit the proliferation of breast cancer cells. mdpi.com

The anti-proliferative effects are often evaluated using standard cell viability assays, and the half-maximal inhibitory concentration (IC50) is a common metric for potency.

The table below presents IC50 values for selected compounds against different cancer cell lines, illustrating their anti-proliferative potential.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Indole-isatin hybrid (5o) | A-549 (Lung) | 0.9 | nih.gov |

| Indole-isatin hybrid (5o) | NCI-H69AR (Lung, resistant) | 10.4 | nih.gov |

| Indole-isatin hybrid (5w) | - | 1.91 | nih.gov |

| 5-demethyl nobiletin | HL-60 (Leukemia) | 85.7 | mdpi.com |

| 5-demethyl nobiletin | THP-1 (Leukemia) | 32.3 | mdpi.com |

| 5-demethyl nobiletin | U-937 (Leukemia) | 30.4 | mdpi.com |

| 5-demethyl nobiletin | K562 (Leukemia) | 91.5 | mdpi.com |

| Quercetin | Caco-2 (Colorectal) | ~50 | mdpi.com |

| Quercetin | HT-29 (Colorectal) | >50 | mdpi.com |

Note: The specific structures of the compounds and experimental conditions can be found in the cited literature.

Neuroprotective Research (Preclinical Models)

While direct preclinical studies on the neuroprotective effects of this compound are not extensively documented in publicly available literature, research into structurally related compounds provides a basis for potential investigation. Nicotinic acid and its derivatives have been a subject of interest in neurodegenerative disease models. Studies have suggested that nicotinic acetylcholine receptor (nAChR) stimulation may offer a therapeutic avenue for delaying the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The proposed mechanism involves the activation of survival signaling pathways, leading to the upregulation of anti-apoptotic proteins. nih.gov

Furthermore, preclinical models have shown that nicotinic acid can mitigate the hematotoxicity associated with certain cancer therapies by providing an alternative pathway for NAD synthesis, a crucial co-factor for cellular energy metabolism. nih.gov

A notable study on a structurally analogous compound, 5-methoxyindole-2-carboxylic acid , has demonstrated significant neuroprotective effects in preclinical models of stroke. Post-ischemic administration of this compound was found to reduce brain infarction volume, preserve mitochondrial function, and attenuate oxidative stress. beilstein-journals.org These findings highlight the potential neuroprotective capacity of molecules with a methoxy-substituted aromatic ring and a carboxylic acid functional group.

Table 1: Preclinical Neuroprotective Studies of a Structurally Related Compound

| Compound | Preclinical Model | Key Findings |

| 5-methoxyindole-2-carboxylic acid | Rat model of ischemic stroke | Reduced brain infarction volume, preserved mitochondrial function, attenuated oxidative stress. beilstein-journals.org |

It is important to emphasize that these findings are for related compounds, and further research is required to determine if this compound exhibits similar neuroprotective properties.

Role as Intermediate in Advanced Pharmaceutical Research

This compound and its close chemical relatives serve as pivotal intermediates in the synthesis of complex pharmaceutical compounds. Their unique structural features make them valuable building blocks for medicinal chemists.

Precursor in Complex Heterocyclic Compound Synthesis

The nicotinic acid scaffold is a fundamental component of many biologically active heterocyclic compounds. The synthesis of various drugs containing a 6-membered heterocycle often involves intermediates derived from nicotinic acid. beilstein-journals.org For instance, the synthesis of the antihistamine drug Rupatadine utilizes 5-methylnicotinic acid , a close structural analog of this compound. google.com

The synthesis of Rupatadine involves the esterification of 5-methylnicotinic acid, followed by a series of chemical transformations to construct the final complex heterocyclic structure. nih.govbeilstein-journals.orgguidechem.comsigmaaldrich.com This well-documented synthetic pathway underscores the importance of substituted nicotinic acids as key precursors in the pharmaceutical industry. The presence of the methoxy and methyl groups on the pyridine ring of this compound offers specific steric and electronic properties that can be exploited in the design and synthesis of novel heterocyclic drug candidates.

Building Blocks for Bioactive Molecules

The utility of this compound as a building block extends to the creation of a diverse range of bioactive molecules. The carboxylic acid group provides a reactive handle for amide bond formation and other chemical modifications, while the substituted pyridine ring can influence the pharmacological properties of the final molecule.

For example, various derivatives of nicotinic acid have been synthesized and evaluated for their biological activities. bohrium.com The strategic placement of substituents like the methoxy and methyl groups can fine-tune the molecule's interaction with biological targets. While specific examples of bioactive molecules derived directly from this compound are not widely reported in the literature, its structural motifs are present in compounds with known pharmacological effects. The development of novel therapeutics often relies on the availability of such versatile building blocks to explore new chemical space and optimize drug-like properties.

Analytical Methodologies in Research Contexts

Spectroscopic Characterization in Synthetic Research

Spectroscopic techniques are fundamental in the characterization of newly synthesized "5-Methoxy-2-methylnicotinic acid," providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the molecule.

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. For "this compound," characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the methoxy (B1213986) protons. The splitting patterns and chemical shifts of these signals would confirm the substitution pattern of the nicotinic acid core.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Distinct peaks would be observed for the carboxylic acid carbon, the carbons of the pyridine ring, the methyl carbon, and the methoxy carbon. The chemical shifts of these carbons are indicative of their electronic environment and are crucial for structural confirmation.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound.

Standard MS techniques provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of "this compound."

High-Resolution Mass Spectrometry (HRMS) offers a highly accurate determination of the molecular mass, allowing for the confident assignment of the elemental formula. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

While specific spectral data for "this compound" is not widely available in the reviewed literature, the analytical characterization of closely related compounds, such as 5-methoxy-2-methyl-N,N-dialkylated tryptamines, has been successfully achieved using ¹H and ¹³C NMR, as well as mass spectrometry, demonstrating the utility of these methods for this class of compounds.

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the target compound from impurities and starting materials.

A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

The retention time of the compound under specific conditions is a key identifier.

By analyzing the chromatogram, the purity of a sample can be determined by comparing the peak area of the target compound to the total area of all peaks.

HPLC is also invaluable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product over time. For related nicotinic acid derivatives, HPLC methods have been developed to separate and quantify these compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly if the compound is volatile or can be made volatile through derivatization.

In GC-MS, the compound is first separated from other components in a gas chromatograph and then detected by a mass spectrometer.

This technique provides both retention time data and mass spectral information, offering a high degree of confidence in compound identification.

For the analysis of related tryptamines containing the "5-methoxy-2-methyl" moiety, GC-MS has proven to be a valuable analytical tool.

Advanced Characterization Techniques for Mechanistic Studies

While specific mechanistic studies on "this compound" are not detailed in the available literature, techniques that could be applied include:

In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR or in-situ IR spectroscopy can be used to observe the chemical species present in a reaction mixture in real-time. This can help in the identification of transient intermediates that are crucial to the reaction pathway.

Kinetic Studies: By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, and monitoring the reaction rate (often by HPLC or GC), the kinetic orders of the reaction can be determined. This information is vital for proposing a plausible reaction mechanism.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., using ¹³C or ²H) and subsequent analysis by NMR or MS can trace the fate of specific atoms throughout a chemical transformation, providing strong evidence for proposed mechanistic pathways.

The application of these advanced methodologies would provide a more complete picture of the chemical reactivity and transformations of "this compound."

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 5-Methoxy-2-methylnicotinic acid and its analogs is a critical area of research, with a strong emphasis on developing methods that are not only high-yielding but also environmentally friendly. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents.

Future research will likely focus on the adoption of green chemistry principles. This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times, increase product yields, and minimize the use of solvents. mdpi.com For instance, the synthesis of various heterocyclic compounds, which are structurally related to nicotinic acid derivatives, has demonstrated the benefits of microwave irradiation over conventional heating methods. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While the anti-inflammatory and potential neuroprotective effects of nicotinic acid derivatives have been a primary focus, future research is set to explore a wider range of biological targets and therapeutic applications. The diverse pharmacological activities of nicotinic acid derivatives, including their use in treating pneumonia, kidney diseases, and even showing promise against Alzheimer's disease, suggest a broad therapeutic potential. chemistryjournal.netresearchgate.net

Researchers are actively investigating the interaction of these compounds with various receptors and enzymes in the body. For example, derivatives of nicotinic acid are being explored for their potential as analgesics and for their activity against tuberculosis. researchgate.net The discovery of the niacin receptor protein has provided a clearer understanding of the mechanisms of action of these compounds, opening up new possibilities for designing drugs with improved efficacy and fewer side effects. chemistryjournal.net

Future studies will likely involve high-throughput screening of libraries of this compound derivatives against a wide array of biological targets. This could uncover novel therapeutic uses in areas such as oncology, immunology, and infectious diseases. The structural similarity to other biologically active molecules, such as 5-methoxytryptamines which have shown potential in treating neuropsychiatric disorders, further supports the exploration of this compound and its analogs for new therapeutic indications. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern drug discovery and development. Future research on this compound will undoubtedly leverage these advanced methodologies to accelerate progress.

Computational tools, such as molecular docking and dynamics simulations, can predict how these molecules will interact with biological targets, helping to prioritize which compounds to synthesize and test in the lab. nih.gov This in silico approach saves time and resources by focusing on the most promising candidates. scienceopen.com Pharmacokinetic/pharmacodynamic (PK/PD) modeling can also be employed to simulate how the compound is absorbed, distributed, metabolized, and excreted by the body, providing insights into its potential efficacy and informing dosing strategies in preclinical and clinical studies. nih.govnih.gov

These computational predictions will be validated and refined through advanced experimental techniques. High-throughput medicinal chemistry allows for the rapid synthesis and purification of a large number of derivatives, creating extensive libraries for screening. scienceopen.com Cryogenic electron microscopy (cryo-EM) can be used to determine the high-resolution structures of these compounds bound to their biological targets, providing a detailed understanding of the molecular interactions at play. nih.gov This integrated approach, combining the predictive power of computational methods with the empirical evidence from advanced experimental techniques, will be instrumental in optimizing the therapeutic potential of this compound and its derivatives.

Potential in Materials Science and Other Non-Biological Fields

Beyond its biological applications, the unique chemical structure of this compound suggests potential uses in materials science and other non-biological fields. Nicotinic acid and its derivatives are heterocyclic compounds, a class of molecules known for their diverse applications in the development of new materials.

Future research could explore the incorporation of this compound into polymers or metal-organic frameworks (MOFs). Its functional groups could allow it to act as a ligand, binding to metal ions to create materials with interesting electronic, magnetic, or porous properties. These materials could find applications in areas such as gas storage, catalysis, and sensing.

The investigation into the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid, a bio-derived feedstock, highlights a move towards sustainable chemistry in producing valuable chemicals. researchgate.net While not directly involving this compound, this research into related heterocyclic structures showcases the potential for developing environmentally friendly processes for creating new materials and chemicals. The exploration of nicotinic acid derivatives in various chemical reactions and as building blocks for more complex molecules is an active area of research that may lead to unforeseen applications in diverse fields.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-methylnicotinic acid in academic research?

The synthesis of substituted nicotinic acids often involves nucleophilic aromatic substitution or functional group interconversion. For example, 5-substituted nicotinic acids can be synthesized via displacement reactions, such as replacing a halogen (e.g., bromine) with a methoxy group using sodium methoxide. Evidence from analogous compounds (e.g., 5-bromonicotinic acid to 5-thiomethyl nicotinic acid via sodium thiomethoxide) suggests that similar strategies may apply to this compound . Key steps include selecting appropriate starting materials (e.g., halogenated precursors), optimizing reaction temperature, and using catalysts like Pd for cross-coupling reactions. Purification typically involves recrystallization or column chromatography.

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols mandate using engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Storage requires airtight containers in cool, dry environments to prevent degradation. Evidence highlights that prolonged storage may increase hazards due to compound instability . Spills should be managed with inert absorbents, and disposal must comply with hazardous waste regulations. Researchers must consult updated Safety Data Sheets (SDS) for specific handling guidance .

Q. What spectroscopic methods are most effective for characterizing this compound?

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are critical for structural elucidation. For example, HRMS (EI, 70 eV) can confirm molecular weight and fragmentation patterns, while <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions (e.g., distinguishing methoxy and methyl groups). Infrared (IR) spectroscopy aids in identifying functional groups like carboxylic acids. Comparative analysis with reference data (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced Research Questions

Q. What are the key challenges in optimizing the yield of this compound during synthesis?

Yield optimization is hindered by competing side reactions, such as over-alkylation or incomplete substitution. For instance, methoxy group introduction may require precise stoichiometry to avoid byproducts. Evidence from substituted nicotinic acid syntheses indicates that microwave-assisted reactions or flow chemistry can enhance efficiency by reducing reaction times and improving selectivity . Additionally, solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C ratios) significantly impact outcomes.

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives?

Discrepancies in properties like melting points or solubility often arise from impurities or polymorphic forms. Researchers should replicate experiments under standardized conditions (e.g., heating rates for melting point determination) and employ orthogonal analytical methods. For example, Differential Scanning Calorimetry (DSC) paired with X-ray diffraction can clarify polymorphism . Cross-referencing with high-purity commercial standards (e.g., USP Reference Materials) is also advised .

Q. What strategies are employed to assess the stability of this compound under various experimental conditions?

Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC or LC-MS analysis to track decomposition products. For instance, acidic or basic hydrolysis conditions can reveal susceptibility to ester cleavage or demethylation. Evidence from related compounds emphasizes the importance of pH control and inert atmospheres to prevent oxidation during long-term storage . Real-time stability monitoring in controlled environments (e.g., −20°C vs. room temperature) provides additional data on shelf-life.

Methodological Considerations

- Experimental Design : Use factorial designs to evaluate multiple variables (e.g., temperature, solvent, catalyst) simultaneously .

- Data Validation : Cross-check spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Safety Compliance : Regularly update risk assessments based on the latest SDS revisions and regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.